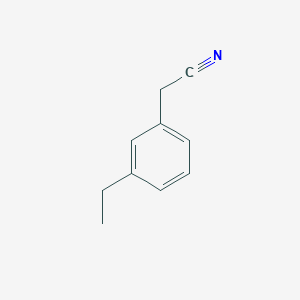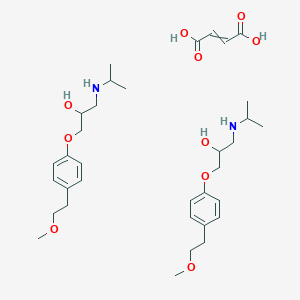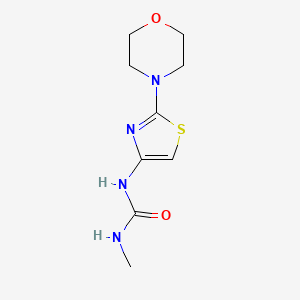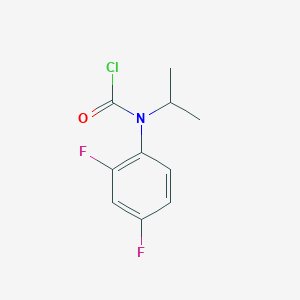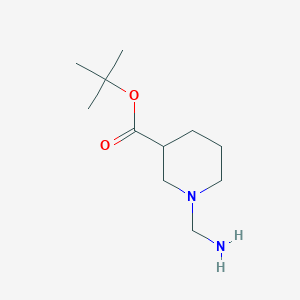![molecular formula C22H28N2O3 B12441398 (E)-methyl 2-((2S,3R,12bR)-3-ethyl-1,2,3,4,6,7,12,12b-octahydroindolo[2,3-a]quinolizin-2-yl)-3-methoxyacrylate](/img/structure/B12441398.png)
(E)-methyl 2-((2S,3R,12bR)-3-ethyl-1,2,3,4,6,7,12,12b-octahydroindolo[2,3-a]quinolizin-2-yl)-3-methoxyacrylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Hirsutine is a naturally occurring indole alkaloid found in various species of the Uncaria genus, particularly Uncaria rhynchophylla. This compound has garnered significant attention due to its diverse therapeutic benefits, including anti-inflammatory, antiviral, anti-diabetic, and antioxidant activities .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Hirsutine can be synthesized through various chemical routes. One common method involves the extraction of the compound from the bark of Uncaria rhynchophylla. The extraction process typically involves the use of solvents such as methanol or ethanol, followed by purification steps like column chromatography .
Industrial Production Methods
In industrial settings, the production of hirsutine often involves large-scale extraction and purification processes. Advanced techniques such as ultraperformance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) are employed to ensure the purity and quality of the compound .
Análisis De Reacciones Químicas
Types of Reactions
Hirsutine undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are crucial for modifying the compound to enhance its therapeutic properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents like potassium permanganate or hydrogen peroxide are used.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are employed.
Substitution: Halogenation reactions often use reagents like chlorine or bromine under controlled conditions.
Major Products
The major products formed from these reactions include various derivatives of hirsutine, which are studied for their enhanced pharmacological activities .
Aplicaciones Científicas De Investigación
Hirsutine has a wide range of scientific research applications:
Chemistry: Used as a precursor for synthesizing other indole alkaloids.
Biology: Studied for its effects on cellular processes and signaling pathways.
Medicine: Investigated for its potential in treating diseases such as cancer, cardiovascular diseases, and neurological disorders.
Industry: Utilized in the development of pharmaceuticals and nutraceuticals
Mecanismo De Acción
Hirsutine exerts its effects through multiple molecular mechanisms. It induces apoptotic cell death, oxidative stress, and cytotoxic effects. The compound targets various molecular pathways, including the mitochondrial apoptotic pathway, leading to the activation of caspases and the release of cytochrome c .
Comparación Con Compuestos Similares
Similar Compounds
Hirsuteine: Another indole alkaloid found in Uncaria species.
Rhynchophylline: Known for its neuroprotective and cardiovascular benefits.
Corynoxeine: Studied for its anti-inflammatory and antioxidant properties.
Uniqueness
Hirsutine stands out due to its broad spectrum of therapeutic activities and its ability to target multiple molecular pathways. Its unique chemical structure allows for diverse modifications, making it a versatile compound in scientific research .
Propiedades
Fórmula molecular |
C22H28N2O3 |
|---|---|
Peso molecular |
368.5 g/mol |
Nombre IUPAC |
methyl 2-[(2S,3R,12bR)-3-ethyl-1,2,3,4,6,7,12,12b-octahydroindolo[2,3-a]quinolizin-2-yl]-3-methoxyprop-2-enoate |
InChI |
InChI=1S/C22H28N2O3/c1-4-14-12-24-10-9-16-15-7-5-6-8-19(15)23-21(16)20(24)11-17(14)18(13-26-2)22(25)27-3/h5-8,13-14,17,20,23H,4,9-12H2,1-3H3/t14-,17-,20+/m0/s1 |
Clave InChI |
NMLUOJBSAYAYEM-GZRFBZBPSA-N |
SMILES isomérico |
CC[C@H]1CN2CCC3=C([C@H]2C[C@@H]1C(=COC)C(=O)OC)NC4=CC=CC=C34 |
SMILES canónico |
CCC1CN2CCC3=C(C2CC1C(=COC)C(=O)OC)NC4=CC=CC=C34 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


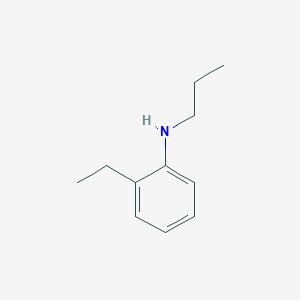

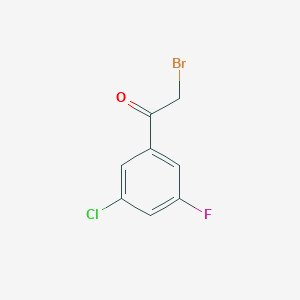
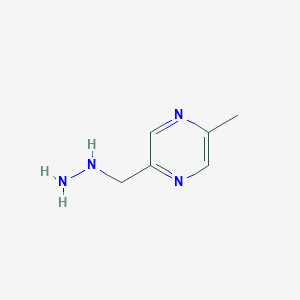
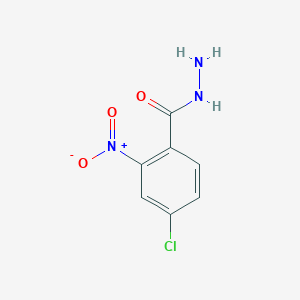
![cyclopentane;ditert-butyl-[(1S)-1-(2-dicyclohexylphosphanylcyclopentyl)ethyl]phosphane;iron;methanesulfonic acid;palladium;2-phenylaniline](/img/structure/B12441332.png)
![1-Boc-4-[(2-fluoro-phenylamino)-methyl]-piperidine](/img/structure/B12441335.png)
![3-bromo-N-[2-(3-bromophenyl)-1,3-benzoxazol-5-yl]-4-methoxybenzamide](/img/structure/B12441336.png)
